molecular formula C24H31FN2O B10794253 7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10794253
M. Wt: 382.5 g/mol
InChI Key: RELMLKVZHCPAMI-UHFFFAOYSA-N
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Description

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a fluoropiperidine moiety, a propoxy linker, and a tetrahydroisoquinoline core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the fluoropiperidine group, and the attachment of the propoxy linker. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to dihydroisoquinoline or isoquinoline derivatives.

    Substitution: The fluoropiperidine group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline, dihydroisoquinoline, and isoquinoline derivatives, which can have distinct biological activities and chemical properties.

Scientific Research Applications

7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with histamine H3 receptors. The compound binds to these receptors with high affinity, modulating their activity and influencing downstream signaling pathways . This interaction can affect various physiological processes, including neurotransmitter release and immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the fluoropiperidine group. This structural feature contributes to its distinct binding affinity and selectivity for histamine H3 receptors, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H31FN2O

Molecular Weight

382.5 g/mol

IUPAC Name

7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C24H31FN2O/c1-26-17-20-16-22(28-15-5-12-27-13-10-21(25)11-14-27)8-9-23(20)24(18-26)19-6-3-2-4-7-19/h2-4,6-9,16,21,24H,5,10-15,17-18H2,1H3

InChI Key

RELMLKVZHCPAMI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=CC=C4

Origin of Product

United States

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